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Introduction
Trimethylsulfoxonium iodide (TMSOI) is a versatile and powerful reagent in organic

synthesis, primarily utilized for the generation of dimethyloxosulfonium methylide, a key

reactant in the Corey-Chaykovsky reaction. This reaction provides an efficient method for the

formation of three-membered rings, namely epoxides, cyclopropanes, and aziridines, which are

crucial structural motifs in a vast array of pharmaceutical compounds and natural products. The

reaction's operational simplicity, functional group tolerance, and stereoselectivity make it an

invaluable tool in the synthesis of complex pharmaceutical intermediates. This document

provides detailed application notes, experimental protocols, and quantitative data for the use of

trimethylsulfoxonium iodide in the synthesis of these important building blocks.

Key Applications
The primary application of trimethylsulfoxonium iodide is as a precursor to

dimethyloxosulfonium methylide (Corey's ylide), a stabilized sulfur ylide.[1][2][3][4] This ylide is

typically generated in situ by treating trimethylsulfoxonium iodide with a strong base, such

as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), in a suitable solvent like dimethyl

sulfoxide (DMSO) or tetrahydrofuran (THF).[5][6] The resulting ylide then reacts with various

electrophiles to yield three-membered ring systems.
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The reaction of dimethyloxosulfonium methylide with aldehydes and ketones provides a reliable

method for the synthesis of epoxides (oxiranes).[5][7][8] This transformation is a cornerstone of

the Corey-Chaykovsky reaction and is widely used in the synthesis of pharmaceutical

intermediates.[9][10] The reaction generally proceeds via a nucleophilic attack of the ylide on

the carbonyl carbon, followed by an intramolecular SN2 reaction to form the epoxide ring and

liberate dimethyl sulfoxide as a byproduct.[7][8]

General Reaction Scheme for Epoxidation
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Caption: General scheme of the Corey-Chaykovsky epoxidation.

Table 1: Epoxidation of Various Carbonyl Compounds
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Entry
Substra
te

Base Solvent
Temp.
(°C)

Time (h)
Yield
(%)

Referen
ce

1
Cyclohex

anone
NaH DMSO RT 2 88 [7]

2
Benzalde

hyde
NaH DMSO RT - High [4]

3 Carvone

Trimethyl

sulfonium

Iodide/K

OtBu

DMF 0 - 91 [6]

4
Isatin

derivative
NaH DMSO RT 6 90 [5]

5

Allyl

cyclohex

anone

KOtBu DMSO RT 2 88 [7]

Cyclopropanation of α,β-Unsaturated Carbonyl
Compounds
When dimethyloxosulfonium methylide reacts with α,β-unsaturated carbonyl compounds

(enones), it preferentially undergoes a conjugate addition (1,4-addition) followed by

intramolecular cyclization to afford cyclopropanes.[3][4] This is in contrast to less stabilized

sulfur ylides which often favor 1,2-addition to the carbonyl group, leading to epoxides.[4] The

formation of cyclopropanes is a valuable transformation in the synthesis of many natural

products and pharmaceuticals, including pyrethroid insecticides.[11][12]
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Caption: General scheme of the Corey-Chaykovsky cyclopropanation.

Table 2: Cyclopropanation of Various α,β-Unsaturated Carbonyls
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Entry
Substr
ate

Base
Solven
t

Temp.
(°C)

Time
Yield
(%)

Diaster
eomeri
c Ratio
(anti:s
yn)

Refere
nce

1

Symme

tric

tricyclic

enone

KOtBu DMSO RT - 69 - [6]

2

Damas

cenolid

e

interme

diate

KOtBu DMSO RT - High - [6]

3

γ-

Silyloxy

-α,β-

unsatur

ated

phenyl

ketone

NaH DMF -30 16 h 97 9:1 [13]

4

γ-

Silyloxy

-α,β-

unsatur

ated 4-

chlorop

henyl

ketone

NaH DMF -30 16 h 91 9:1 [13]

5 γ-

Silyloxy

-α,β-

unsatur

ated 2-

NaH DMF -30 16 h 88 7:1 [13]
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furyl

ketone

Aziridination of Imines
The Corey-Chaykovsky reaction can also be extended to the synthesis of aziridines from

imines.[3][5] This aza-Corey-Chaykovsky reaction is a powerful tool for the construction of

nitrogen-containing three-membered rings, which are important scaffolds in medicinal

chemistry.[2][14] The reaction of dimethyloxosulfonium methylide with N-sulfonyl or N-sulfinyl

imines often proceeds with high diastereoselectivity, providing access to chiral aziridines.[2][14]

[15]

General Reaction Scheme for Aziridination
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Caption: General scheme of the aza-Corey-Chaykovsky aziridination.

Table 3: Aziridination of Various Imines
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Entry
Substr
ate

Base
Solven
t

Temp.
(°C)

Time
(h)

Yield
(%)

Diaster
eomeri
c Ratio

Refere
nce

1

N-

Sulfinyl

imine

NaH THF 80 12 - 76:24 [2]

2

N-tert-

Butylsul

finylketi

mine

- DMSO - - up to 78
>90%

d.e.
[16]

Experimental Protocols
Protocol 1: General Procedure for the Epoxidation of a
Ketone
This protocol is a general guideline for the epoxidation of a ketone using

trimethylsulfoxonium iodide.

Materials:

Ketone (1.0 eq)

Trimethylsulfoxonium iodide (1.1 - 1.5 eq)

Sodium hydride (60% dispersion in mineral oil, 1.1 - 1.5 eq) or Potassium tert-butoxide (1.1 -

1.5 eq)

Anhydrous Dimethyl Sulfoxide (DMSO) or Tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Diethyl ether or Ethyl acetate

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Procedure:

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add

sodium hydride.

Wash the sodium hydride with hexanes to remove the mineral oil and decant the solvent.

Add anhydrous DMSO or THF to the flask.

Add trimethylsulfoxonium iodide in one portion.

Stir the resulting suspension at room temperature for 30-60 minutes, or until the evolution of

hydrogen gas ceases and the solution becomes clear or milky white. This indicates the

formation of the ylide.

Cool the reaction mixture to the desired temperature (typically 0 °C to room temperature).

Slowly add a solution of the ketone in the same anhydrous solvent to the ylide solution.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous

NH₄Cl solution.

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and

filter.

Concentrate the solvent under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford the desired

epoxide.

Experimental Workflow for Epoxidation
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Caption: A typical experimental workflow for Corey-Chaykovsky epoxidation.

Protocol 2: General Procedure for the Cyclopropanation
of an α,β-Unsaturated Ketone
This protocol provides a general method for the cyclopropanation of enones.

Materials:

α,β-Unsaturated ketone (1.0 eq)

Trimethylsulfoxonium iodide (1.5 - 2.0 eq)

Sodium hydride (60% dispersion in mineral oil, 1.5 - 2.0 eq)

Anhydrous Dimethylformamide (DMF) or DMSO

Saturated aqueous ammonium chloride (NH₄Cl) solution

Diethyl ether

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

In a flame-dried round-bottomed flask under a nitrogen atmosphere, suspend sodium

hydride in anhydrous DMF.

Add trimethylsulfoxonium iodide and stir the mixture at room temperature for 45 minutes.

Cool the reaction mixture to the desired temperature (e.g., -30 °C).
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Add a solution of the enone in anhydrous DMF.

Stir the reaction for the required time (e.g., 16 hours), monitoring by TLC.

Quench the reaction with saturated aqueous NH₄Cl solution.

Extract the mixture with diethyl ether.

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure.

Purify the residue by column chromatography to yield the cyclopropyl ketone.[13]

Conclusion
Trimethylsulfoxonium iodide is an indispensable reagent for the synthesis of epoxides,

cyclopropanes, and aziridines, which are key intermediates in the pharmaceutical industry. The

Corey-Chaykovsky reaction, facilitated by the in situ generation of dimethyloxosulfonium

methylide from trimethylsulfoxonium iodide, offers a reliable and versatile method for the

construction of these valuable three-membered rings. The provided application notes and

protocols serve as a comprehensive guide for researchers and scientists in drug discovery and

development to effectively utilize this powerful synthetic tool. The ability to control

stereochemistry and the tolerance of a wide range of functional groups ensure the continued

importance of trimethylsulfoxonium iodide in the synthesis of complex, biologically active

molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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